1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride
Overview
Description
This compound, also known as Ethylisopropyltryptamine (EiPT), is a chemical of the tryptamine family that produces psychedelic and hallucinogenic effects . The full chemical name of this structure is N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-2-amine . EiPT is a tryptamine, which all belong to a larger family of compounds known as indolethyl amines .
Molecular Structure Analysis
The molecular formula of EiPT is C15H22N2 . It has a molar mass of 230.355 g·mol−1 . The structure includes an indole moiety that carries an alkyl chain at the 3-position .Physical and Chemical Properties Analysis
EiPT is a solid with a melting point of 71 to 73 °C (160 to 163 °F) . It has a molar refractivity of 65.3±0.3 cm³ . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Hydroamination of Tetrahydroindoles
Research conducted by Sobenina et al. (2010) demonstrated the hydroamination of 1-phenyl-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-yn-1-ones with secondary dialkylamines. This process resulted in the formation of corresponding propenones with significant stereoselectivity and yield, demonstrating the chemical versatility of tetrahydroindoles in synthetic chemistry (Sobenina et al., 2010).
Facile Synthesis from Ketones
Peng et al. (2013) developed a facile synthesis method for (R)-1-(1H-indol-3-yl) propan-2-amines through a five-step sequence. The synthesis involved the use of nitroalkenes to react with Fe-HCl, leading to the creation of optical pure (R)-sulfonamides. This method was noted for its time and cost efficiency, highlighting the potential for large-scale production (Peng et al., 2013).
Diverse Compound Library Generation
Roman (2013) explored the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for various alkylation and ring closure reactions. This process generated a diverse library of compounds, including pyrazolines, pyridines, and benzodiazepines, demonstrating the compound's utility in creating structurally diverse molecules (Roman, 2013).
Synthesis of Pyrrolo[1,2-a]indoles
Kobayashi et al. (2006) reported the synthesis of 9-dialkylamino-9H-pyrrolo[1,2-a]indoles via iminium salts generated from secondary amine hydrochlorides. This method provided a pathway to synthesize pyrroloindoles generally in good yields, illustrating the compound's role in the synthesis of complex heterocyclic structures (Kobayashi et al., 2006).
Analysis of Amines
You et al. (2006) developed a method for determining amino compounds using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride. This study showcased the analytical applications of the compound in high-performance liquid chromatography and mass spectrometry, underlining its relevance in analytical chemistry (You et al., 2006).
Facile Synthesis of Flexible Ligands
Potapov et al. (2007) presented a facile procedure to prepare flexible ligands such as bis(pyrazol-1-yl)alkane, highlighting the utility of related compounds in the synthesis of ligands for chemical applications (Potapov et al., 2007).
Allosteric Modulation of CB1 Receptor
Price et al. (2005) investigated the allosteric modulation of the cannabinoid CB1 receptor using novel compounds, demonstrating the potential application of such compounds in the study of receptor pharmacology (Price et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is structurally similar to other indole derivatives, which have been shown to interact with various receptors and enzymes in the body .
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets by binding to their active sites, leading to changes in their function .
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)propan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-3-15-9-11(8-10(2)14)12-6-4-5-7-13(12)15;/h4-7,9-10H,3,8,14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOYWANTSOWUOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CC(C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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